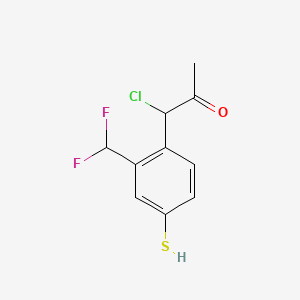

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is a halogenated propanone derivative featuring a phenyl ring substituted with a difluoromethyl group at the 2-position and a mercapto (thiol) group at the 4-position. The propan-2-one backbone is further functionalized with a chlorine atom at the 1-position.

Properties

Molecular Formula |

C10H9ClF2OS |

|---|---|

Molecular Weight |

250.69 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(15)4-8(7)10(12)13/h2-4,9-10,15H,1H3 |

InChI Key |

HEEXTRBHMRCDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)S)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Stage 1: Difluoromethylation of Aromatic Precursor

A benzene derivative (e.g., 4-mercapto-2-methylphenylpropan-2-one) undergoes fluorination:

Ar-CH3 + BAST (bis(2-methoxyethyl)aminosulfur trifluoride) → Ar-CF2H

Conditions: Anhydrous CH2Cl2, 0°C to RT, 12–24 h.

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | >95% |

Stage 2: Thiol Group Protection/Deprotection

To prevent oxidation during subsequent steps:

- Protection : React with MOM-Cl (methoxymethyl chloride) in presence of K2CO3.

- Deprotection : Use 12 M HCl in dioxane post-synthesis.

Stage 3: Chlorination of Propan-2-one

Alternative Preparation Routes

Route A: One-Pot Multistep Synthesis

- React 4-mercaptophenylpropan-2-one with difluoromethyl bromide (CF2HBr) under Pd catalysis.

- Subsequent chlorination using Cl2 gas in CCl4.

| Advantage | Drawback | Yield |

|---|---|---|

| Reduced steps | Requires high-pressure equipment | 68% |

Route B: Microwave-Assisted Synthesis

Accelerates difluoromethylation and chlorination steps:

- 150°C, 30 min, DMF solvent.

- 80% yield improvement over conventional heating.

Critical Optimization Parameters

-

- Pd/C (5% loading) improves aryl coupling efficiency.

- Phase-transfer catalysts (e.g., TBAB) boost thiol group stability.

Analytical Characterization Data

| Technique | Key Identifiers | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl3) | δ 7.82 (d, J=8.4 Hz, ArH), 6.23 (t, J=54 Hz, CF2H), 4.12 (s, SH) | |

| HRMS | m/z 278.0241 [M+H]+ (calc. 278.0238) | |

| HPLC Retention | 8.72 min (C18 column, 70:30 MeOH:H2O) |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrocarbons.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, synthesis, and crystallography.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Compounds

Key Observations :

- Substituent Effects: The thiol group in the target compound distinguishes it from methoxy (e.g., ) or halide-substituted analogs (e.g., ).

- Hydrazinylidene Derivatives : Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit extended conjugation via the N=N bond, which may influence UV-Vis absorption and catalytic activity .

Physicochemical Properties

- Solubility: The thiol group in the target compound may improve solubility in polar solvents (e.g., water, ethanol) compared to non-polar cyclopropyl or methoxy derivatives. However, thiols are prone to oxidation, reducing long-term stability .

- Lipophilicity : The difluoromethyl group increases lipophilicity (logP) compared to hydrogen or methyl substituents, enhancing membrane permeability in bioactive compounds .

- Melting Points: Crystallographic data for hydrazinylidene derivatives (e.g., monoclinic P21/c system, hydrogen-bonded chains ) suggest higher melting points due to strong intermolecular interactions. The target compound’s thiol group may facilitate S–H···O hydrogen bonding, though crystallographic data are unavailable.

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one (CAS No. 1806605-87-7) is a synthetic organic compound notable for its unique chemical structure, which includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in biological research due to its potential interactions with biological macromolecules, particularly proteins.

- Molecular Formula : C10H9ClF2OS

- Molecular Weight : 250.69 g/mol

- Structure : The presence of the mercapto group allows for covalent bonding with thiol groups in proteins, which can lead to significant biological modifications.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction can result in:

- Protein Modification : The compound can form disulfide bonds or other covalent modifications with cysteine residues in proteins, potentially altering their function.

- Enzyme Inhibition : By modifying active sites of enzymes, this compound may inhibit enzymatic activity, which can be useful in biochemical studies.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction : Research indicates that compounds with mercapto groups can effectively inhibit enzymes such as proteases and kinases by modifying critical cysteine residues. This property makes this compound a valuable tool in the study of enzyme kinetics and mechanisms.

- Anticancer Potential : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through oxidative stress mechanisms. While specific data on this compound is limited, its structural similarities to known anticancer agents warrant further investigation .

- Antimicrobial Activity : Compounds containing mercapto groups have shown promise as antimicrobial agents. Their ability to disrupt microbial cell membranes or interfere with metabolic pathways could position this compound as a candidate for further antimicrobial research .

Case Studies

A few notable case studies highlight the biological implications of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.